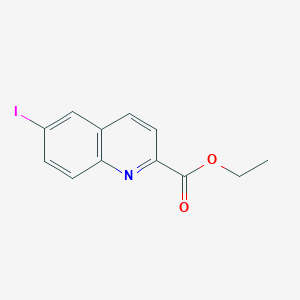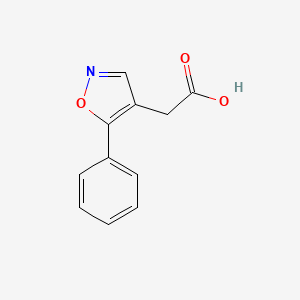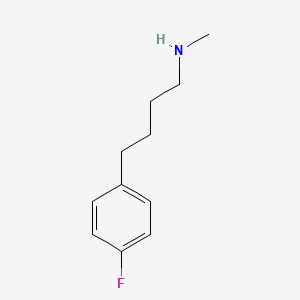
2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 2, a furan ring at position 6, and a carboxylic acid group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with furfural in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, followed by purification steps like recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and related reduced compounds.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Applications De Recherche Scientifique
2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: Lacks the furan and carboxylic acid groups, making it less versatile in certain reactions.
6-Furylpyrimidine: Lacks the amino and carboxylic acid groups, limiting its biological activity.
Pyrimidine-4-carboxylic acid: Lacks the amino and furan groups, reducing its potential for diverse chemical modifications.
Uniqueness: The presence of the amino, furan, and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C9H7N3O3 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
2-amino-6-(furan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c10-9-11-5(7-2-1-3-15-7)4-6(12-9)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) |
Clé InChI |
BUOMMJJFXPUVGP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC(=NC(=N2)N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(4-methoxyphenyl)-1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8738060.png)








